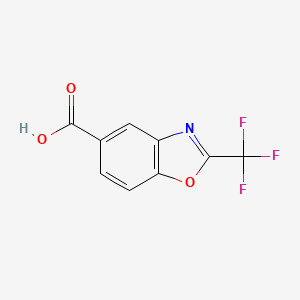

2-(Trifluoromethyl)-1,3-benzoxazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Trifluoromethyl)-1,3-benzoxazole-5-carboxylic acid is an organic compound that features a trifluoromethyl group attached to a benzoxazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild conditions . Another approach is the radical trifluoromethylation of carbon-centered radical intermediates .

Industrial Production Methods

Industrial production methods for this compound may involve high-temperature vapor-phase reactions with transition metal-based catalysts, such as iron fluoride . These methods are designed to optimize yield and purity while minimizing environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Trifluoromethyl)-1,3-benzoxazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using suitable reducing agents.

Activité Biologique

2-(Trifluoromethyl)-1,3-benzoxazole-5-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The compound features a benzoxazole core substituted with a trifluoromethyl group and a carboxylic acid moiety. Its molecular formula is C9H6F3NO2.

Biological Activity Overview

The biological activities of this compound include:

- Antimicrobial Activity : Exhibits significant antimicrobial properties against various pathogens.

- Anticancer Potential : Shows promise in inhibiting cancer cell proliferation.

- Enzyme Inhibition : Acts as an inhibitor for specific enzymes involved in metabolic pathways.

The mechanism of action involves:

- Enzyme Interaction : The compound binds to active sites of target enzymes, inhibiting their activity. For instance, it has been noted to inhibit cholinesterases, affecting neurotransmitter levels and potentially reducing inflammation.

- Gene Expression Modulation : Alters the expression of genes involved in inflammatory responses and apoptosis pathways, thereby influencing cellular metabolism and function .

| Property | Description |

|---|---|

| Solubility | Soluble in organic solvents; limited solubility in water |

| Stability | Stable under standard laboratory conditions |

| pKa | Approximately 4.5 (indicative of acidic behavior) |

| Lipophilicity | Moderate lipophilicity due to trifluoromethyl group |

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial activity. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans.

Case Study: Antimicrobial Efficacy

A study evaluated the compound's efficacy against various microbial strains. Results indicated that it exhibited minimum inhibitory concentrations (MICs) comparable to conventional antibiotics, highlighting its potential as an alternative antimicrobial agent .

Anticancer Activity

The compound has been investigated for its anticancer properties across several cancer cell lines.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast cancer) | 15.63 | Induction of apoptosis via Bcl-2 inhibition |

| U-937 (Leukemia) | 12.34 | Modulation of cell cycle regulation |

| A549 (Lung cancer) | 18.45 | Inhibition of proliferation |

Flow cytometry assays revealed that the compound induces apoptosis in a dose-dependent manner, primarily through the activation of caspase pathways .

Propriétés

IUPAC Name |

2-(trifluoromethyl)-1,3-benzoxazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3NO3/c10-9(11,12)8-13-5-3-4(7(14)15)1-2-6(5)16-8/h1-3H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNQKTZKJWJTXGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)N=C(O2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.